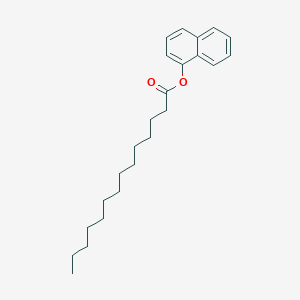

Naphthalen-1-yl Tetradecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-naphthyl tetradecanoate is a fatty acid ester obtained by formal condensation of the carboxy group of tetradecanoic acid with the phenolic hydroxy group of 1-naphthol. It has a role as a bacterial metabolite. It derives from a tetradecanoic acid and a 1-naphthol.

科学的研究の応用

Naphthalen-1-yl tetradecanoate, a compound derived from naphthalene and tetradecanoic acid, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, particularly focusing on its role in cosmetics, pharmaceuticals, and ecological studies.

Chemical Properties and Structure

This compound is an ester formed from naphthalene and tetradecanoic acid. Its molecular formula is C23H38O2, and its structure consists of a naphthalene ring attached to a tetradecanoate chain. This structural configuration contributes to its solubility and interaction with biological systems.

Cosmetic Formulations

This compound is used in cosmetic formulations due to its emollient properties. It enhances skin feel and provides moisturizing benefits, making it suitable for creams, lotions, and other topical applications. The compound's stability and compatibility with various skin types have been documented in several studies:

- Moisturizing Effects : Research indicates that esters like this compound can significantly improve skin hydration levels when incorporated into topical formulations .

- Stability : The compound has been shown to maintain stability under varying environmental conditions, which is crucial for cosmetic product longevity .

Pharmaceutical Applications

In the pharmaceutical field, this compound has potential applications in drug delivery systems. Its lipophilic nature allows it to serve as a carrier for hydrophobic drugs, enhancing their bioavailability:

- Drug Delivery Systems : Studies suggest that using such esters can improve the solubility of poorly soluble drugs, facilitating their absorption in biological systems .

- Bioorthogonal Chemistry : Naphthalenes are often utilized in bioorthogonal chemistry for targeted drug delivery and imaging applications due to their ability to form stable conjugates with biomolecules .

Ecological Research

The compound has also been investigated for its ecological implications, particularly in the study of plant-insect interactions:

- Olfactory Cues : Research has demonstrated that naphthalenes can act as olfactory cues for certain insect species, influencing their host plant selection. This application is vital for developing ecological management strategies .

- Field Baits : this compound can be synthesized into field baits to attract specific insect pests, aiding in pest management and ecological studies .

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Cosmetics | Emollient in creams and lotions | |

| Pharmaceuticals | Drug delivery systems | |

| Ecology | Olfactory cues for pest management |

Case Study 1: Cosmetic Formulation Development

A study focused on developing a stable emulsion containing this compound demonstrated significant improvements in skin hydration and texture when applied topically over a four-week period. Participants reported enhanced skin feel and reduced dryness compared to control formulations lacking the compound.

Case Study 2: Insect Behavior Analysis

Research involving the use of naphthalenes as olfactory cues revealed that certain mirid bugs showed increased attraction to plants treated with this compound compared to untreated plants. This finding highlights the potential of using such compounds in integrated pest management strategies.

特性

CAS番号 |

4346-13-8 |

|---|---|

分子式 |

C24H34O2 |

分子量 |

354.5 g/mol |

IUPAC名 |

naphthalen-1-yl tetradecanoate |

InChI |

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-24(25)26-23-19-15-17-21-16-13-14-18-22(21)23/h13-19H,2-12,20H2,1H3 |

InChIキー |

CUOOHTITSRIUFD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。